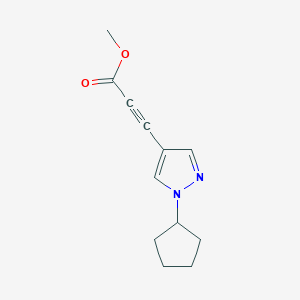
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound belongs to the class of esters and is characterized by the presence of a pyrazole ring substituted with a cyclopentyl group and a methyl propiolate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of high-quality reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties
Biological Activity
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H14N2O2 and a molecular weight of approximately 218.25 g/mol. Its unique structure combines a cyclopentyl group with a pyrazole moiety, which may enhance its pharmacological properties compared to other pyrazole derivatives .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic substitutions : These reactions allow for the introduction of various functional groups.
- Cycloadditions : This method facilitates the formation of new cyclic structures, enhancing the compound's diversity.
Pharmacological Significance
This compound shows promise as a therapeutic agent due to its interactions with biological targets. Preliminary studies suggest potential activities in:
- Anti-inflammatory pathways : Similar pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key player in inflammatory responses .
- Anticancer properties : Pyrazole derivatives are often evaluated for their ability to inhibit tumor growth and proliferation, with some compounds demonstrating efficacy against various cancer cell lines .
Interaction Studies
Initial findings indicate that this compound may interact with specific protein targets, influencing pathways related to inflammation and cell growth. Binding affinity studies are crucial for elucidating its mechanism of action.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propanoate | C11H14N2O2 | Different position of cyclopropyl group |
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amines | C9H12N4 | Amino group instead of ester functionality |
| Methyl 3-(3-methylpyrazolyl)propanoate | C10H12N2O2 | Lacks cyclopentyl group, affecting biological activity |
This table illustrates how this compound stands out due to its specific structural features that may enhance its bioactivity compared to other pyrazole derivatives.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. For instance:
- Case Study on Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit p38 MAP kinase activity, leading to reduced levels of pro-inflammatory cytokines in vivo .
- Anticancer Efficacy : Research indicated that certain pyrazole derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3 |
InChI Key |
ZMDXXKVQTXRFOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















